![molecular formula C20H15F3N2O3 B2916925 1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 339008-78-5](/img/structure/B2916925.png)
1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide (1-BOTPC) is a novel compound that has been studied for its potential applications in scientific research. 1-BOTPC is a bioactive small molecule that has the potential to be used in a variety of research experiments and studies. Its structure is composed of a benzyl group, an oxo group, a trifluoromethoxy group, a phenyl group, a dihydro group, and a pyridinecarboxamide group. 1-BOTPC has a variety of biochemical and physiological effects that make it an attractive molecule for research and experimentation.
Applications De Recherche Scientifique
Metal-Assisted Electrocyclic Reactions
A study conducted by Pal, Chowdhury, Drew, and Datta (2000) explored metal-assisted electrocyclic reactions in CN–NC–CN systems, revealing the potential of certain pyridine derivatives in facilitating complex chemical transformations. This insight suggests possible applications of similar compounds in synthetic chemistry and catalysis processes (Pal et al., 2000).
Chain-Growth Polycondensation
Research by Yokozawa et al. (2002) highlighted the synthesis of well-defined aramides, including a block copolymer containing a specific aramide, demonstrating the relevance of pyridine derivatives in polymer chemistry. These findings could inform the development of new materials with unique properties (Yokozawa et al., 2002).
Functionalization Reactions
Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of certain pyridine derivatives, providing insights into the versatility of these compounds in organic synthesis and the development of new chemical entities (Yıldırım et al., 2005).
Aggregation Enhanced Emission Properties
A study by Srivastava et al. (2017) revealed that certain pyridyl substituted benzamides exhibit unique luminescent properties, which could be harnessed in the development of advanced optical materials and sensors (Srivastava et al., 2017).
Synthesis of Bioactive Compounds
Desai et al. (2017) synthesized novel pyridine derivatives with potential antimicrobial properties, indicating the application of such compounds in pharmaceutical research and drug development (Desai et al., 2017).
Catalysis and Chemical Synthesis
Yang, Uemura, and Nakao (2019) reported the meta-selective C-H borylation of benzamides and pyridines, showcasing the role of pyridine derivatives in catalytic processes and the synthesis of complex molecules (Yang et al., 2019).
Material Science and Polymer Chemistry
Research by Liu et al. (2002) on the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain highlights the application of pyridine derivatives in creating new polymers with unique solubility and thermal properties (Liu et al., 2002).
Propriétés
IUPAC Name |
1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3/c21-20(22,23)28-17-9-7-16(8-10-17)24-19(27)15-6-11-18(26)25(13-15)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZFNZNHSNKXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

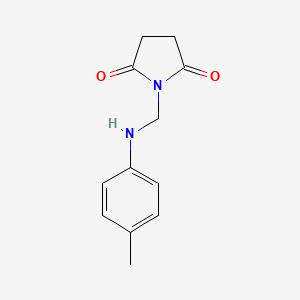
![3-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916843.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B2916844.png)
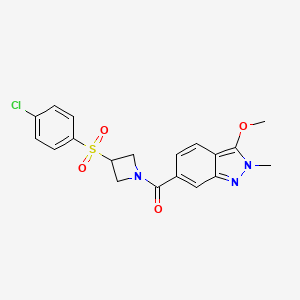

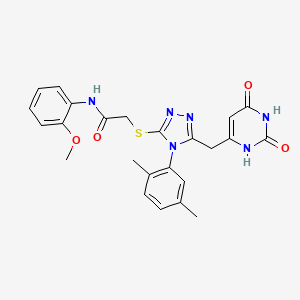
![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2916852.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916854.png)
![Methyl 1-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2916856.png)
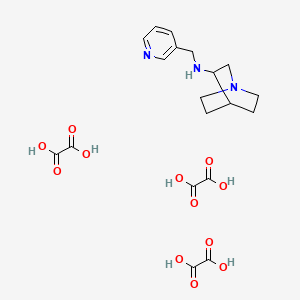
![7-Thia-1-azaspiro[4.5]decane, 7,7-dioxide, hydrochloride (1:1)](/img/structure/B2916858.png)
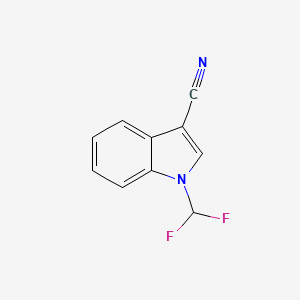
![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)